4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine
Description
4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine is a pyrimidine-based heterocyclic compound with a methoxy substituent at position 6 and a methyl group at position 2. The methoxy group is linked to a piperidin-4-ylmethyl chain, which is further substituted with a 3-(methylsulfanyl)benzoyl moiety. The methylsulfanyl (SCH₃) group introduces sulfur-based electron-donating effects, which may modulate electronic properties and binding interactions compared to other substituents.
Properties
IUPAC Name |
[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-10-18(21-13-20-14)24-12-15-6-8-22(9-7-15)19(23)16-4-3-5-17(11-16)25-2/h3-5,10-11,13,15H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSLMPDWZPLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases, solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, making it a candidate for drug development. It has been investigated for its potential as an enzyme inhibitor, which is crucial in the treatment of various diseases. Enzyme inhibitors can modulate biochemical pathways and have applications in treating conditions such as cancer, metabolic disorders, and infections .
Anticancer Activity
Research indicates that compounds similar to 4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine may exhibit anticancer properties. Studies have shown that derivatives of pyrimidine and piperidine structures can inhibit the proliferation of cancer cells. For instance, thiazole-pyridine hybrids have demonstrated significant anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil . The specific mechanisms by which this compound acts on cancer cells require further investigation but may involve apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiazole derivatives have shown efficacy against various bacterial strains, indicating that this compound might also possess antibacterial or antifungal activities . The presence of the methylsulfanyl group could enhance its interaction with microbial targets, warranting further exploration in this area.
Neurological Applications
Given the structural similarities to known neuroactive compounds, there is potential for this compound to be explored for neurological applications. Compounds with piperidine moieties are often investigated for their effects on neurotransmitter systems and could be developed for treating neurological disorders such as anxiety or depression .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of pyrimidine derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity. The specific role of the piperidine moiety in enhancing bioactivity was highlighted, suggesting that similar modifications to this compound could yield promising results .
Case Study 2: Antimicrobial Activity
In a comparative analysis of thiazole derivatives against Gram-positive and Gram-negative bacteria, several compounds showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that this compound may also exhibit similar properties and could be a candidate for further antimicrobial studies .
Mechanism of Action
The mechanism of action of 4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives are extensively studied for their pharmacological relevance. Below is a structural and functional comparison of the target compound with three analogs (Table 1), followed by detailed analysis.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Comparisons
Substituent Effects on Electronic Properties The target compound’s 3-(methylsulfanyl)benzoyl group provides moderate electron-donating effects via sulfur, contrasting with the electron-withdrawing sulfonyl group in BJ13452 . This difference may influence binding to hydrophobic pockets or catalytic sites in biological targets.
Impact of Piperidine Modifications The target compound and BJ13452 both feature a piperidinylmethoxy linker, but the benzoyl vs. benzenesulfonyl substitution alters steric bulk and polarity. Sulfonyl groups (as in BJ13452) may improve water solubility but reduce membrane permeability relative to benzoyl .
Biological Activity Trends
- Pyrimidine derivatives with sulfur-containing groups (e.g., SCH₃ in the target, SCH₂ in ) are associated with enhanced binding to cysteine-rich domains in kinases or proteases .
- Pyrazole-containing analogs (e.g., BJ13452) are often utilized in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding sites .
The target compound’s SCH₃ and benzoyl groups balance lipophilicity and aromatic interactions, making it a candidate for central nervous system (CNS) targets where moderate blood-brain barrier penetration is required.
Research Findings and Implications
- Structural Insights : Crystallographic studies of simpler pyrimidine analogs (e.g., ) reveal that substituent orientation critically affects packing efficiency and solubility. The target compound’s benzoylpiperidine moiety may adopt a conformation that optimizes intermolecular interactions in solid-state or protein-binding contexts.
- Synthetic Challenges : Introducing the 3-(methylsulfanyl)benzoyl group requires careful control of reaction conditions to avoid oxidation of the sulfur atom, a common issue in thioether-containing compounds.
Biological Activity
4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine, also known by its CAS number 2320457-54-1, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a piperidine moiety and a methylsulfanyl group, which may contribute to its pharmacological properties.
Molecular Characteristics
- Molecular Formula : C₁₉H₂₃N₃O₂S
- Molecular Weight : 357.5 g/mol
Biological Activities
The biological activity of this compound has been explored in various contexts, including anticancer, anti-inflammatory, and enzyme inhibitory effects. Below is a summary of key findings from recent studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine rings have shown potent activity against various cancer cell lines. In one study, compounds similar to the target molecule demonstrated IC₅₀ values as low as 0.01 µM against Colo-205 cells, indicating strong cytotoxic effects .
Anti-inflammatory Effects
Pyrimidine derivatives are often evaluated for their anti-inflammatory potential. Compounds with piperidine structures have been associated with reduced inflammation markers in vitro. The presence of the methylsulfanyl group may enhance these effects by modulating inflammatory pathways .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly against acetylcholinesterase (AChE). Compounds in this class have been shown to inhibit AChE effectively, which is relevant for neurodegenerative diseases like Alzheimer's . The inhibition mechanism often involves competitive binding to the enzyme's active site.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Screening : A study evaluating a series of pyrimidine derivatives found that those with electron-rich substituents exhibited superior activity against breast (MCF-7) and lung cancer (A549) cell lines. The compound 16 from this series was particularly noted for its efficacy .
- Anti-Alzheimer's Activity : In vitro screening of pyrimidine derivatives for anti-Alzheimer's activity indicated promising results, with several compounds showing significant inhibition of AChE and improvement in cognitive function markers in animal models .
- Antioxidant Properties : Some derivatives have also been assessed for their antioxidant capabilities, revealing that they can scavenge free radicals effectively, which contributes to their therapeutic potential in oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are employed to construct the piperidinylmethoxy-pyrimidine scaffold in this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the 3-(methylsulfanyl)benzoyl-piperidine intermediate via nucleophilic acyl substitution between 3-(methylsulfanyl)benzoyl chloride and piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Coupling the piperidine intermediate to the pyrimidine core using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage at the 6-methoxy position .
Critical parameters : Reaction temperature (0–25°C), stoichiometric control of reagents, and inert atmosphere to prevent oxidation of the methylsulfanyl group.
Advanced: How can reaction conditions be optimized to minimize racemization during the coupling of chiral intermediates?
- Chiral retention : Use low-temperature conditions (−20°C) and non-polar solvents (e.g., toluene) to slow down racemization.
- Catalyst selection : Opt for milder bases (e.g., DMAP instead of DBU) to reduce base-induced epimerization .
- Monitoring : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3) to track enantiomeric excess during reaction progression .
Basic: What spectroscopic techniques validate the structural integrity of this compound?
- NMR : - and -NMR confirm the methoxy group (δ ~3.8–4.0 ppm) and piperidine ring protons (δ ~1.5–3.0 ppm). Aromatic protons of the pyrimidine and benzoyl groups appear between δ 6.8–8.2 ppm .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 402.1582) and fragments consistent with methylsulfanyl loss (Δ m/z 47) .
- X-ray crystallography : Resolves ambiguities in stereochemistry and bond angles, particularly for the piperidine ring conformation .
Advanced: How can researchers resolve contradictions between theoretical and observed NMR splitting patterns?
- Dynamic effects : Assess temperature-dependent NMR to detect conformational exchange in the piperidine ring (e.g., chair-to-boat transitions) .
- Solvent effects : Compare spectra in deuterated DMSO versus CDCl₃; hydrogen bonding in DMSO may simplify splitting by stabilizing certain conformers .
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR spectra and identify discrepancies caused by unaccounted solvation or tautomerism .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
- Kinase inhibition : The pyrimidine core resembles ATP-competitive kinase inhibitors (e.g., PI3K or CDK inhibitors). The methylsulfanylbenzoyl group may enhance hydrophobic interactions with kinase pockets .
- Epigenetic modulation : Piperidine-linked pyrimidines are explored as histone deacetylase (HDAC) inhibitors, with the methoxy group influencing isoform selectivity .
Advanced: What methodologies assess target selectivity in kinase inhibition assays?
- Kinase profiling : Use a panel of 50+ recombinant kinases (e.g., Eurofins KinaseProfiler) to measure IC₅₀ values.
- Cellular assays : Compare phosphorylation inhibition of ERK (MAPK pathway) vs. AKT (PI3K pathway) in HEK293 cells via Western blot .
- Crystal structures : Co-crystallization with target kinases (e.g., PDB deposition) identifies binding motifs and off-target interactions .
Basic: What storage conditions preserve the compound’s stability?
- Temperature : Store at −20°C in amber vials to prevent light-induced degradation of the methylsulfanyl group.
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
- Stability monitoring : Track purity monthly via UPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis of the methoxy group .
Advanced: How do substituent modifications (e.g., methylsulfanyl → sulfonyl) impact bioavailability?
- LogP changes : Replace methylsulfanyl (LogP ~2.1) with sulfonyl (LogP ~−0.5) to enhance hydrophilicity. Assess via shake-flask method .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (P). Sulfonyl derivatives may show reduced passive diffusion but improved transporter-mediated uptake .
- Metabolic stability : Incubate with liver microsomes; sulfonyl groups resist oxidative metabolism compared to thioethers .
Basic: What chromatographic methods ensure purity ≥95% post-synthesis?
- HPLC : Use a Phenomenex Luna C18 column (5 µm, 4.6 × 250 mm) with a gradient of 0.1% formic acid in acetonitrile/water (30% → 70% over 20 min, λ = 254 nm) .
- TLC : Silica gel 60 F₂₅₄ plates eluted with ethyl acetate/hexane (1:1); visualize under UV (R ~0.4) .
Advanced: What computational tools predict binding modes with HDAC isoforms?
- Molecular docking : Use AutoDock Vina to dock the compound into HDAC1 (PDB: 4BKX) and HDAC6 (PDB: 5EDU) active sites. Prioritize poses with hydrogen bonds to zinc-coordinating residues .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the piperidine-methoxy interaction with surface loops .
- Free energy calculations : Apply MM-PBSA to compare binding affinities across isoforms, highlighting contributions from the benzoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
